(R)-(+)-Propylene carbonate

Descripción

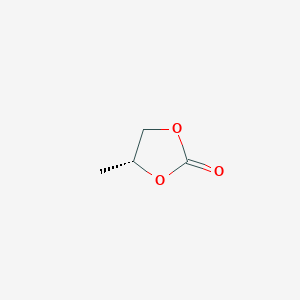

Structure

3D Structure

Propiedades

IUPAC Name |

(4R)-4-methyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJZAUFBMNUDX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301204 | |

| Record name | (4R)-4-Methyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16606-55-6 | |

| Record name | (4R)-4-Methyl-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Methyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolan-2-one, 4-methyl-, (4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-Propylene carbonate physical properties

An In-depth Technical Guide to the Physical Properties of (R)-(+)-Propylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-(+)-Propylene Carbonate, a chiral organic compound of significant interest in various scientific and industrial applications, including as a polar, aprotic solvent and in the synthesis of enantiomerically pure compounds.

Core Physical and Chemical Properties

(R)-(+)-Propylene Carbonate, with the chemical formula C4H6O3, is the (R)-enantiomer of propylene (B89431) carbonate.[1][2][3] It is a colorless to pale yellow, clear liquid.[1] While many physical properties are similar to its racemic mixture, its chirality and optical purity are distinguishing features.

Summary of Physical Properties

The following table summarizes the key quantitative physical data for (R)-(+)-Propylene Carbonate.

| Property | Value | Temperature (°C) | Pressure |

| Molecular Weight | 102.09 g/mol | N/A | N/A |

| Density | 1.189 g/mL | 25 | N/A |

| 1.21 g/mL | 20 | N/A | |

| Boiling Point | 240 °C | N/A | Atmospheric |

| Melting/Freezing Point | -49.2 °C | N/A | N/A |

| Refractive Index (n/D) | 1.422 | 20 | N/A |

| Vapor Pressure | 4.07 kPa (0.59 psi) | 20 | N/A |

| Flash Point | 132 °C | N/A | Closed Cup |

| Solubility in Water | 175 g/L | 25 | N/A |

| Optical Purity (ee) | ≥95% (GLC) | N/A | N/A |

Data compiled from sources.[1][2][4][5]

Detailed Experimental Protocols

Accurate determination of physical properties is crucial for the application and handling of chemical substances. The following sections outline standard laboratory protocols for measuring the key properties of liquid compounds like (R)-(+)-Propylene Carbonate.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6][7] A common and effective method for small sample volumes is the capillary method using a Thiele tube or an aluminum block.[6][8]

Methodology:

-

Preparation: A small amount of (R)-(+)-Propylene Carbonate is placed into a fusion or small test tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[8][9]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., paraffin (B1166041) oil in a Thiele's tube or an aluminum block).[8][10]

-

Heating: The apparatus is heated slowly and uniformly.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Measurement of Density

Density is the mass of a substance per unit of volume. For liquids, this can be determined using several methods, including a pycnometer or a hydrometer.[11][12]

Methodology (Using a Pycnometer):

-

Weighing the Pycnometer: A clean, dry pycnometer (a glass flask with a specific, known volume) is weighed accurately on an analytical balance.[11]

-

Filling: The pycnometer is filled with (R)-(+)-Propylene Carbonate, ensuring no air bubbles are present. The flask is stoppered, and any excess liquid is carefully wiped from the exterior.

-

Temperature Equilibration: The filled pycnometer is placed in a temperature-controlled water bath until it reaches the desired temperature (e.g., 20°C or 25°C).[12] The volume is adjusted to the calibration mark if necessary.[12]

-

Final Weighing: The pycnometer containing the sample is removed from the bath, dried, and weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is measured using a refractometer.[13]

Methodology (Using an Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of (R)-(+)-Propylene Carbonate are placed on the prism surface of the refractometer.[13]

-

Measurement: The prisms are closed, and light (typically the sodium D-line at 589.3 nm) is passed through the sample.[13]

-

Reading: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

-

Temperature Control: The measurement should be performed at a constant, controlled temperature (e.g., 20°C), as the refractive index is temperature-dependent.

Assessment of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "shake-flask" method is a standard technique for determining equilibrium solubility.[14][15]

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of (R)-(+)-Propylene Carbonate is added to a known volume of the solvent (e.g., water) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., an orbital shaker at 25°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[14][15] The presence of undissolved solute should be confirmed.[14]

-

Phase Separation: After agitation, the mixture is allowed to stand to let the undissolved solute settle. An aliquot of the supernatant is then carefully removed and separated from the solid phase, typically by centrifugation or filtration.[15][16]

-

Analysis: The concentration of the dissolved (R)-(+)-Propylene Carbonate in the clear supernatant is determined using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Logical Relationships and Structure

The following diagram illustrates the hierarchical relationship between the general compound and its specific enantiomer.

Caption: Hierarchical relationship of (R)-(+)-Propylene Carbonate.

Safety and Handling

(R)-(+)-Propylene Carbonate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][17]

-

Handling: Work should be performed in a well-ventilated area.[1] Personal protective equipment, including gloves and safety goggles, should be worn to avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry place, away from moisture.[18]

-

First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[1][17] If irritation persists, seek medical attention.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. (R)-(+)-碳酸丙烯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. capotchem.com [capotchem.com]

- 4. chembk.com [chembk.com]

- 5. phexcom.com [phexcom.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. mt.com [mt.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. mt.com [mt.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Propylene carbonate - Sciencemadness Wiki [sciencemadness.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (R)-(+)-Propylene Carbonate

This guide provides a comprehensive overview of (R)-(+)-Propylene Carbonate, a chiral organic compound with significant applications in various scientific fields. It covers its chemical structure, physicochemical properties, synthesis protocols, analytical methods, and key applications, with a focus on its relevance to research and drug development.

Chemical Identity and Structure

(R)-(+)-Propylene Carbonate, also known by its IUPAC name (R)-4-Methyl-1,3-dioxolan-2-one, is the (R)-enantiomer of propylene (B89431) carbonate.[1] It is a cyclic carbonate ester derived from propylene glycol.[1][2] The molecule's chirality is a key feature, making it a valuable intermediate in asymmetric synthesis.[3]

Key Identifiers:

-

IUPAC Name: (R)-4-Methyl-1,3-dioxolan-2-one

-

Synonyms: (R)-(+)-1,2-Propanediol cyclic carbonate, (R)-Propylene carbonate[4][5]

Computational Chemistry Data:

-

SMILES String: C[C@@H]1COC(=O)O1

-

InChI Key: RUOJZAUFBMNUDX-GSVOUGTGSA-N

Caption: Chemical structure of (R)-(+)-Propylene Carbonate.

Physicochemical Properties

(R)-(+)-Propylene Carbonate is a colorless to light yellow liquid with a faint, sweet odor.[4][6] It is a polar, aprotic solvent with a high dipole moment and dielectric constant, making it suitable for a wide range of applications.[1][2]

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Boiling Point | 240 °C (lit.) | [4][7][8] |

| Melting/Freezing Point | -48.8 °C to -55 °C | [1][9][10] |

| Density | 1.189 - 1.205 g/mL at 25 °C (lit.) | [1][4][7] |

| Refractive Index (n20/D) | 1.421 - 1.422 (lit.) | [4][7][11] |

| Vapor Pressure | 0.59 psi (40.7 mmHg) at 20 °C | [7] |

| Water Solubility | 175 g/L at 25 °C | [6][7] |

| Optical Purity | ee: 95% (GLC) | |

| Dipole Moment | 4.9 D | [1][9] |

| Dielectric Constant | 64.9 at 20°C | [9] |

| Flash Point | >110 °C (>230 °F) | [7][11] |

Experimental Protocols

Synthesis of (R)-(+)-Propylene Carbonate

Method 1: From (R)-1,2-Propanediol and Diethyl Carbonate [4]

This method involves the transesterification of (R)-1,2-propanediol with diethyl carbonate using a basic catalyst.

-

Reagents:

-

(R)-1,2-propanediol (500 mol)

-

Diethyl carbonate (600 mol)

-

Sodium ethoxide (50 mol)

-

-

Protocol:

-

Charge a glass-lined reactor with (R)-1,2-propanediol (38.05 kg).

-

Add diethyl carbonate (70.88 kg) and sodium ethoxide (3.4 kg) to the reactor.

-

Heat the reaction mixture to 105-110 °C and maintain for 8 hours.

-

After the reaction is complete, remove unreacted diethyl carbonate by distillation under reduced pressure.

-

Cool the mixture to room temperature and remove insoluble materials by filtration.

-

Evaporate the solvent from the filtrate to yield the final product.

-

-

Yield: Approximately 90% (34.24 kg) with a purity of ≥99%.[4]

Method 2: From Propylene Oxide and Carbon Dioxide [12][13]

This "green chemistry" approach involves the cycloaddition of CO₂ to propylene oxide, often using a catalyst.

-

Reagents:

-

General Protocol (using a heterogeneous catalyst):

-

Charge a high-pressure stainless steel autoclave with the chosen catalyst (e.g., an ion exchange resin).

-

Add propylene oxide to the autoclave.

-

Seal the reactor and pressurize with CO₂ to the desired pressure (e.g., 8 MPa).

-

Heat the reactor to the target temperature (e.g., 100 °C) and maintain with stirring for a specified duration (e.g., 2-24 hours).[15]

-

After the reaction, cool the reactor in an ice-water bath and carefully vent the excess CO₂.

-

The product can often be separated from the solid catalyst by simple filtration.[12]

-

-

Yield: This method can achieve quantitative yields (>99%) with high selectivity (>99%) under optimized conditions.[12]

Caption: Workflow for Synthesis from (R)-1,2-Propanediol.

Analytical Characterization

The identity, purity, and stereochemistry of (R)-(+)-Propylene Carbonate are typically confirmed using a combination of analytical techniques.

-

Gas Chromatography (GC): Used to determine the chemical and optical purity (enantiomeric excess, ee) of the compound.[16] A flame ionization detector (FID) is commonly employed.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, confirming the core structure. Typical signals include a multiplet for the methine proton, two triplets for the methylene (B1212753) protons, and a doublet for the methyl group.[15]

-

¹³C NMR: Confirms the carbon skeleton, with distinct peaks for the carbonyl carbon, the two ring carbons, and the methyl carbon.[15]

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption band characteristic of the cyclic carbonate C=O stretch is a key diagnostic peak.[17][18]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[19] Electron ionization (EI) is a common method.[19]

Applications in Drug Development and Research

(R)-(+)-Propylene Carbonate's unique properties make it a versatile compound in the pharmaceutical and chemical industries.

-

Chiral Intermediate: It serves as a crucial key intermediate in the synthesis of antiviral drugs, such as the anti-AIDS and anti-hepatitis B medication Tenofovir.[3]

-

Pharmaceutical Solvent: It is used as a solvent in oral and topical pharmaceutical formulations.[11][20] Its ability to dissolve a variety of active pharmaceutical ingredients (APIs) helps ensure uniform drug content and stability.[11][20] It is an FDA-approved inactive ingredient in some topical drug products.[21]

-

Green Chemistry: Due to its low toxicity, biodegradability, and synthesis from CO₂, it is considered an environmentally friendly or "green" solvent, offering a sustainable alternative to more hazardous chemicals like acetonitrile (B52724) in applications such as RP-HPLC.[2][20][22]

-

Electrolyte for Batteries: Racemic propylene carbonate is frequently used as a high-permittivity component in electrolytes for lithium batteries due to its high polarity, which effectively solvates lithium ions.[1][6] However, its use in lithium-ion batteries is limited by its tendency to degrade graphite (B72142) electrodes.[1]

-

Other Industrial Uses: It also functions as a plasticizer for polymers and as a solvent in cosmetics, particularly in makeup formulations.[2][20][21][23]

Reaction Mechanism: Synthesis from Propylene Oxide and CO₂

The cycloaddition of carbon dioxide to an epoxide like propylene oxide is a well-studied reaction. The mechanism generally involves the activation of the epoxide by a Lewis acid (or hydrogen bonding) and a nucleophilic attack to open the epoxide ring, followed by an intramolecular cyclization with CO₂.

Caption: Generalized mechanism for catalyzed synthesis of PC.

References

- 1. Propylene carbonate - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. CN104277027A - Preparation method of (R)-propylene carbonate - Google Patents [patents.google.com]

- 4. (R)-(+)-Propylene carbonate | 16606-55-6 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. (R)-(+)-Propylene carbonate 98 16606-55-6 [sigmaaldrich.com]

- 9. Propylene Carbonate Solvent Properties [macro.lsu.edu]

- 10. Propylene carbonate - Sciencemadness Wiki [sciencemadness.org]

- 11. phexcom.com [phexcom.com]

- 12. Organic solvent-free process for the synthesis of propylene carbonate from supercritical carbon dioxide and propylene oxide catalyzed by insoluble ion exchange resins - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. purkh.com [purkh.com]

- 14. sciencemadness.org [sciencemadness.org]

- 15. Propylene carbonate synthesis - chemicalbook [chemicalbook.com]

- 16. Laboratory Analysis of Propylene carbonate - Analytice [analytice.com]

- 17. (R)-(+)-Propylene carbonate(16606-55-6) IR Spectrum [chemicalbook.com]

- 18. Propylene Carbonate [webbook.nist.gov]

- 19. Propylene Carbonate [webbook.nist.gov]

- 20. rawsource.com [rawsource.com]

- 21. cir-safety.org [cir-safety.org]

- 22. researchgate.net [researchgate.net]

- 23. Key Applications of Propylene Carbonate: A Versatile Chemical Compound [sintopchem.com]

(R)-(+)-Propylene Carbonate (CAS 16606-55-6): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Propylene carbonate, a chiral cyclic carbonate ester, is a versatile molecule of significant interest in various scientific and industrial fields. Its unique properties as a polar aprotic solvent, its role as a chiral building block in asymmetric synthesis, and its applications in energy storage and pharmaceutical formulations make it a compound of critical importance. This technical guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and purification, and key applications, with a focus on providing practical information for laboratory and development settings.

Core Properties and Specifications

(R)-(+)-Propylene carbonate is a colorless, odorless liquid.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, use in reactions, and integration into various systems.

Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₃ | [2] |

| Molecular Weight | 102.09 g/mol | |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Density | 1.189 g/mL at 25 °C | [2][4] |

| Boiling Point | 240 - 241.7 °C | [2][3][4] |

| Melting Point | -49.2 °C | [5] |

| Flash Point | 116 - 132 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.421 - 1.422 | [2] |

| Vapor Pressure | 0.59 psi (4.07 kPa) at 20 °C | [2] |

| Viscosity | 2.5 mPas at 25 °C | [5] |

| Dielectric Constant | 64.9 at 20 °C | [7] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | 175 g/L at 25 °C | [2][4] |

| Ethanol | Miscible | [5][8] |

| Acetone | Miscible | [5][8] |

| Benzene | Miscible | [5] |

| Chloroform | Miscible | [5][8] |

| Ether | Miscible | [5] |

| Hexane | Practically insoluble | [5] |

Synthesis and Purification Protocols

The synthesis of enantiomerically pure (R)-(+)-propylene carbonate is critical for its application as a chiral intermediate. Two primary routes are detailed below: the reaction of (R)-1,2-propanediol with urea (B33335) and the cycloaddition of carbon dioxide to (R)-propylene oxide.

Synthesis from (R)-1,2-Propanediol and Urea

This method provides a green and straightforward route to (R)-(+)-propylene carbonate, utilizing readily available and less hazardous materials.[9]

Experimental Protocol:

-

Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a vacuum system.

-

Charging Reactants: To the flask, add (R)-1,2-propanediol and urea. A typical molar ratio is 1.2:1 to 1.5:1 ((R)-1,2-propanediol to urea).[9][10]

-

Catalyst Addition: Introduce a catalyst, such as zinc oxide (ZnO), typically at a molar ratio of 0.01 relative to urea.[10] Other catalysts like lead or magnesium oxides have also been shown to be effective.[9]

-

Reaction Conditions: Heat the mixture to 100-120 °C under vacuum (e.g., 50-600 mmHg) with vigorous stirring.[10][11] The reaction is typically carried out for 12 hours.[10] The vacuum helps in the removal of ammonia, a byproduct of the reaction, driving the equilibrium towards the product.[9]

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to ambient temperature.[9]

-

Perform a vacuum distillation to remove any unreacted (R)-1,2-propanediol.[10]

-

Continue the vacuum distillation, collecting the fraction corresponding to (R)-(+)-propylene carbonate (boiling point approx. 240 °C at atmospheric pressure, adjust for vacuum). A yield of approximately 92% can be expected.[10]

-

The final product can be analyzed by gas chromatography (GC) to determine purity.[9]

-

Synthesis from (R)-Propylene Oxide and Carbon Dioxide

This atom-economical method involves the direct cycloaddition of CO₂ to the epoxide.[12][13]

Experimental Protocol:

-

Apparatus Setup: Use a high-pressure autoclave reactor equipped with a heating jacket, a gas inlet, and a stirrer.[14]

-

Charging Reactants: Place (R)-propylene oxide and a suitable catalyst into the reactor. Catalysts can include tetraalkylphosphonium bromides or insoluble ion exchange resins.[13][14]

-

Pressurization and Heating: Seal the reactor and introduce carbon dioxide to a desired pressure (e.g., 8-20 bar).[13][14] Heat the reactor to the reaction temperature (e.g., 100-180 °C) while stirring.[12][14]

-

Reaction Conditions: Maintain the reaction at the set temperature and pressure for a specified time, typically ranging from 1 to 12 hours.[12] The total pressure may be adjusted with CO₂ during the reaction.[14]

-

Work-up and Purification:

-

After the designated reaction time, rapidly cool the reactor and carefully decompress it.[14]

-

If a heterogeneous catalyst (like an ion exchange resin) is used, it can be removed by simple filtration.[13]

-

The crude product can be purified by vacuum distillation to yield high-purity (R)-(+)-propylene carbonate (>99%).[13][15]

-

General Purification Protocol

Regardless of the synthetic route, (R)-(+)-propylene carbonate may contain impurities such as unreacted starting materials, diols, or water. A general purification procedure is as follows:

-

Drying: To remove water, the crude product can be passed through a column of activated molecular sieves (e.g., 3A or 5A) or dried over agents like calcium oxide (CaO).[16]

-

Distillation: Perform a fractional distillation under reduced pressure.[16] It is advisable to add a small amount of an acid catalyst like p-toluenesulfonic acid during the first distillation to handle certain impurities, followed by a redistillation to collect the pure middle fraction.[16]

-

Storage: Store the purified, moisture-sensitive product over molecular sieves under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[16]

Key Applications in Research and Development

The unique combination of chirality and solvent properties makes (R)-(+)-propylene carbonate a valuable compound in several high-technology areas.

Chiral Building Block in Asymmetric Synthesis

(R)-(+)-Propylene carbonate serves as a crucial chiral intermediate in the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals. Its defined stereocenter can be transferred to target molecules, which is essential for biological activity. For example, it is a key intermediate in the synthesis of antiviral drugs like Tenofovir Alafenamide and antibiotics such as Linezolid.[10][15]

High-Performance Electrolyte Solvent

In the field of energy storage, propylene (B89431) carbonate is used as a high-permittivity, polar aprotic solvent in electrolytes for lithium-ion batteries.[17] Its wide liquid temperature range is particularly advantageous for low-temperature performance.[18] However, its reactivity with graphite (B72142) anodes can be a challenge, often requiring co-solvents or additives to form a stable solid electrolyte interphase (SEI).[17][19]

Protocol for Electrolyte Preparation (General Example):

-

Environment: All operations should be conducted in an inert atmosphere with very low moisture and oxygen content (e.g., an argon-filled glovebox).

-

Solvent Preparation: Use high-purity, anhydrous (R)-(+)-propylene carbonate (water content < 10 ppm). It may be used alone or, more commonly, mixed with a low-viscosity co-solvent like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).

-

Salt Dissolution: Slowly dissolve a high-purity lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF₆), into the solvent or solvent mixture to the desired concentration (e.g., 1.0 M).[20]

-

Homogenization: Stir the solution until the salt is completely dissolved and the electrolyte is homogeneous.

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Green Solvent Applications

With increasing emphasis on sustainable chemistry, propylene carbonate is recognized as a "green" solvent alternative to more hazardous chemicals like acetonitrile (B52724) or N-methyl-2-pyrrolidone (NMP).[20][21] Its low toxicity, biodegradability, high boiling point, and low vapor pressure make it an environmentally benign option for various chemical transformations and formulations.[21]

Spectroscopic and Safety Data

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum provides a clear signature for the molecule's structure.[22]

-

¹³C NMR: The carbon spectrum is useful for confirming the carbonate and aliphatic carbons.[23][24]

-

IR Spectroscopy: The infrared spectrum is dominated by a strong carbonyl (C=O) stretching absorption band around 1795-1799 cm⁻¹.[25][26]

-

Mass Spectrometry: Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the loss of CO₂.[27][28]

Safety and Handling

(R)-(+)-Propylene carbonate is classified as an irritant.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precautions:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including chemical-resistant gloves and safety goggles/face shield.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. The compound is moisture-sensitive.

Visualized Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate the synthesis of (R)-(+)-propylene carbonate and a general experimental workflow.

Caption: Synthesis from (R)-1,2-Propanediol and Urea.

Caption: Workflow for Synthesis and Purification.

Caption: Preparation of a Li-ion Battery Electrolyte.

References

- 1. mdpi.com [mdpi.com]

- 2. R-propylene carbonate [chembk.com]

- 3. (R)-(+)-Propylene Carbonate|CAS 16606-55-6|RUO [benchchem.com]

- 4. parchem.com [parchem.com]

- 5. phexcom.com [phexcom.com]

- 6. Propylene Carbonate | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propylene Carbonate Solvent Properties [macro.lsu.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. CN104277027A - Preparation method of (R)-propylene carbonate - Google Patents [patents.google.com]

- 11. CN1421431A - Synthesis process of propylene carbonate or vinyl carbonate - Google Patents [patents.google.com]

- 12. purkh.com [purkh.com]

- 13. Organic solvent-free process for the synthesis of propylene carbonate from supercritical carbon dioxide and propylene oxide catalyzed by insoluble ion exchange resins - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. EP1658279B1 - Process for the preparation of propylene carbonate - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Purification of Propylene carbonate - Chempedia - LookChem [lookchem.com]

- 17. escholarship.org [escholarship.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. osti.gov [osti.gov]

- 20. Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium‐Ion Battery Cathode Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Versatile Applications and Production of Propylene Carbonate_Chemicalbook [chemicalbook.com]

- 22. (R)-(+)-Propylene carbonate(16606-55-6) 1H NMR spectrum [chemicalbook.com]

- 23. spectrabase.com [spectrabase.com]

- 24. Propylene carbonate (108-32-7) 13C NMR spectrum [chemicalbook.com]

- 25. Interfacial carbonyl groups of propylene carbonate facilitate the reversible binding of nitrogen dioxide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01382D [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Propylene Carbonate [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of (R)-(+)-Propylene Carbonate from CO2 and Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of (R)-(+)-propylene carbonate from carbon dioxide (CO2) and propylene (B89431) oxide is a process of significant interest, particularly in the pharmaceutical and fine chemical industries, where enantiomerically pure compounds are often required as chiral synthons and specialized solvents. This guide provides a comprehensive overview of the catalytic systems and experimental protocols for this transformation, with a focus on achieving high enantioselectivity and yield.

Introduction

The cycloaddition of CO2 to epoxides is an atom-economical and environmentally benign route to produce cyclic carbonates. The synthesis of enantiomerically pure propylene carbonate is typically achieved through the kinetic resolution of racemic propylene oxide, where one enantiomer reacts preferentially to form the corresponding carbonate, leaving the unreacted epoxide enriched in the other enantiomer. Chiral catalysts are essential for achieving high enantioselectivity in this process. A variety of catalytic systems have been developed, with chiral metal-salen complexes, particularly those based on cobalt, demonstrating notable success.

Catalytic Systems and Performance

The efficiency of the asymmetric cycloaddition of CO2 to propylene oxide is highly dependent on the catalyst, co-catalyst, and reaction conditions. Chiral Salen-Co(III) complexes in conjunction with a quaternary ammonium (B1175870) salt as a co-catalyst are among the most effective systems reported to date.[1] The following tables summarize the quantitative data from key studies, allowing for a clear comparison of different catalytic approaches.

| Catalyst System | Co-catalyst | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | e.e. (%) of (R)-PC | TOF (h⁻¹) | Reference |

| (R,R,R,R)-BINADCo(III)(OAc) | Phenyltrimethylammonium tribromide (PTAT) | 25 | 5 | - | 45 | 60 (S)-PC | 77 | [1] |

| Polymeric (S)/(R)-BINOL and (S,S)/(R,R)-salen cobalt(III) | Tetrabutylammonium fluoride (B91410) (TBAF) | 0 | 12 | 12 | 50 | 99 | - | [1] |

| (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]cobalt(II) / HOTs | n-Bu4NBr | 25 | 12-15 (initial) | 2.5 | - | - | 245 | [2][3] |

| (S,S,S,S)-BINADCo(III)(OAc) | PTAT | -20 | 5 | 100 | - | 95 | - | [4] |

| Chiral SalenCo(III) / quaternary ammonium halide | n-Bu4NCl | - | - | - | - | up to 70 | - | [5] |

| Chiral Co(salen) complexes / C6-IL | Ionic Liquid (C6-IL) | - | - | - | Increased | Decreased | - | [6] |

*e.e. (%) refers to the enantiomeric excess of the specified propylene carbonate enantiomer. TOF (Turnover Frequency) is a measure of catalyst activity. Note that some studies report the formation of (S)-propylene carbonate, which corresponds to the kinetic resolution of the racemic epoxide, leaving behind enriched (R)-propylene oxide.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the cycloaddition of CO2 to propylene oxide catalyzed by a metal complex and a nucleophilic co-catalyst involves several key steps: epoxide ring-opening by the nucleophile, insertion of CO2 into the resulting metal-alkoxide bond, and subsequent ring-closing to form the cyclic carbonate and regenerate the catalyst.[7][8][9]

Proposed Reaction Mechanism

References

- 1. mdpi.com [mdpi.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Enantioselective Synthesis of (R)-(+)-Propylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of (R)-(+)-propylene carbonate, a key chiral intermediate in the pharmaceutical industry. The document details experimental protocols, presents comparative quantitative data, and visualizes key synthetic pathways and workflows.

Introduction

(R)-(+)-Propylene carbonate is a valuable chiral building block, most notably utilized in the synthesis of the anti-HIV drug Tenofovir.[1] Its high enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient. The demand for efficient and scalable methods for its production has led to the development of several synthetic strategies. This guide focuses on the two most prominent and successful approaches: the kinetic resolution of racemic propylene (B89431) oxide and the synthesis from a chiral pool precursor, ethyl (S)-lactate.

Synthetic Methodologies and Experimental Protocols

Kinetic Resolution of Racemic Propylene Oxide via Asymmetric Catalysis

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. In the context of (R)-(+)-propylene carbonate synthesis, this involves the selective reaction of one enantiomer of racemic propylene oxide with carbon dioxide, catalyzed by a chiral catalyst. The unreacted propylene oxide is enriched in the other enantiomer, while the resulting propylene carbonate is also enantioenriched. Chiral (salen)Co(III) complexes, often referred to as Jacobsen-type catalysts, have proven to be particularly effective for this transformation.[2][3]

The following protocol is a representative example of the kinetic resolution of racemic propylene oxide using a chiral (salen)Co(III) catalyst system.

Catalyst Activation:

-

A chiral (salen)Co(II) complex is dissolved in a suitable solvent, such as toluene (B28343) or dichloromethane.

-

An acid, typically acetic acid or trifluoroacetic acid, is added to the solution.

-

The mixture is stirred in the presence of air or oxygen to facilitate the oxidation of Co(II) to the active Co(III) species.

-

The solvent is removed under reduced pressure to yield the activated solid (salen)Co(III) catalyst.

Cycloaddition Reaction:

-

The activated (salen)Co(III) catalyst and a co-catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a Lewis base, are placed in a pressure reactor.

-

Racemic propylene oxide is added to the reactor.

-

The reactor is pressurized with carbon dioxide to the desired pressure.

-

The reaction mixture is stirred at a specific temperature for a designated period.

Work-up and Purification:

-

After the reaction, the reactor is cooled, and the excess CO2 is carefully vented.

-

The unreacted propylene oxide is removed by distillation.

-

The resulting (R)-(+)-propylene carbonate is then purified by vacuum distillation.

Determination of Enantiomeric Excess:

The enantiomeric excess (ee) of the (R)-(+)-propylene carbonate is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis from a Chiral Pool Precursor: Ethyl (S)-Lactate

An alternative and highly efficient approach involves the use of a readily available and inexpensive chiral starting material, ethyl (S)-lactate. This method provides direct access to (R)-(+)-propylene carbonate with high enantiopurity, avoiding the need for a resolution step. The synthesis is typically a three-step process.[4]

Step 1: Tosylation of Ethyl (S)-Lactate

-

Ethyl (S)-lactate is dissolved in pyridine (B92270) or a similar base.

-

The solution is cooled in an ice bath.

-

p-Toluenesulfonyl chloride (TsCl) is added portion-wise, maintaining the low temperature.

-

The reaction is stirred until completion, then quenched with water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and concentrated to yield ethyl (S)-2-(tosyloxy)propanoate.

Step 2: Reduction of the Ester

-

The tosylated ester is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

The solution is cooled, and a reducing agent, such as sodium borohydride, is added carefully.

-

The reaction is stirred until the ester is fully reduced to the corresponding alcohol, (S)-2-(tosyloxy)propan-1-ol.

-

The reaction is quenched, and the product is extracted and purified.

Step 3: Cyclization to (R)-(+)-Propylene Carbonate

-

The (S)-2-(tosyloxy)propan-1-ol is dissolved in a suitable solvent.

-

A base, such as potassium carbonate, is added.

-

The mixture is heated to induce an intramolecular nucleophilic substitution, where the hydroxyl group displaces the tosylate, forming the cyclic carbonate with inversion of stereochemistry.

-

The resulting (R)-(+)-propylene carbonate is then purified by distillation.

Quantitative Data Presentation

The following table summarizes the quantitative data for the enantioselective synthesis of (R)-(+)-propylene carbonate using various catalytic systems and synthetic routes.

| Method | Catalyst | Co-catalyst | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |

| Kinetic Resolution | (R,R)-(salen)Co(III)OAc | DMAP* | Neat | 25 | 20 | 4 | 28 | - | 52 | [5] |

| Kinetic Resolution | (R,R)-(salen)Co(III)OTFA | PPNF** | Neat | -40 | 1 | - | 40 | - | 83 | [5] |

| Kinetic Resolution | Ketoiminatocobalt(II) | Diethylamine | Neat | RT | 1 | - | - | - | up to 95 (substrate dependent) | [5] |

| Chiral Pool | - | - | Pyridine, THF | 0 to reflux | - | - | - | ~60 (overall) | ≥98 | [4] |

*DMAP: (R)-(+)-4-dimethyl-aminopyridinyl(pentaphenylcyclopentadienyl)iron **PPNF: (bis-(triphenylphosphoranylidene)ammonium fluoride)

Visualizations

Experimental Workflow

Caption: General experimental workflows for the two primary synthetic routes to (R)-(+)-propylene carbonate.

Catalytic Cycle for Kinetic Resolution

Caption: Simplified catalytic cycle for the kinetic resolution of propylene oxide using a (R,R)-(salen)Co(III) catalyst.

Relationship Between Synthetic Strategies

Caption: Logical relationship between the two main enantioselective synthesis strategies for (R)-(+)-propylene carbonate.

References

- 1. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. lookchem.com [lookchem.com]

- 5. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-Propylene Carbonate: A Chiral Building Block for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Propylene carbonate, a cyclic carbonate ester derived from propylene (B89431) glycol, has emerged as a versatile and valuable chiral building block in modern organic synthesis. Its rigid, five-membered ring structure, coupled with the presence of a stereocenter, makes it an attractive precursor for the synthesis of a wide range of enantiomerically pure compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the properties, synthesis, and key applications of (R)-(+)-propylene carbonate, with a focus on its role in the development of chiral drugs.

Physicochemical Properties

(R)-(+)-Propylene carbonate is a colorless to pale yellow liquid with a faint, sweet odor.[1] It is highly soluble in water and miscible with many organic solvents, including acetone, ethanol, and benzene.[2] Its key physical and chemical properties are summarized in Table 1. The high boiling point and low vapor pressure of propylene carbonate make it an environmentally friendly solvent with low volatility.[3][4]

Table 1: Physicochemical Properties of (R)-(+)-Propylene Carbonate

| Property | Value | References |

| CAS Number | 16606-55-6 | |

| Molecular Formula | C₄H₆O₃ | [5] |

| Molecular Weight | 102.09 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 240-242 °C | [1][3] |

| Density | 1.189 - 1.205 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.422 | [7] |

| Optical Purity (ee) | Typically ≥98% | [7][8] |

| Solubility in Water | 175 g/L at 25 °C |

Synthesis of (R)-(+)-Propylene Carbonate

Several synthetic routes have been developed to produce (R)-(+)-propylene carbonate in high enantiomeric purity. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

From (R)-1,2-Propanediol

A common and straightforward method involves the carbonylation of commercially available (R)-1,2-propanediol. This can be achieved using various carbonylating agents, such as diethyl carbonate or urea (B33335).

2.1.1. Using Diethyl Carbonate

This method involves the transesterification of (R)-1,2-propanediol with diethyl carbonate in the presence of a basic catalyst.

Experimental Protocol:

A mixture of (R)-1,2-propanediol (e.g., 500 mol), diethyl carbonate (e.g., 600 mol), and a catalytic amount of sodium ethoxide (e.g., 50 mol) is heated to 105-110 °C for approximately 8 hours.[1] After the reaction is complete, the unreacted diethyl carbonate is removed by distillation under reduced pressure. The remaining mixture is cooled to room temperature, and any insoluble material is filtered off. The filtrate is then concentrated by evaporation to yield (R)-(+)-propylene carbonate.[1]

Table 2: Synthesis of (R)-(+)-Propylene Carbonate from (R)-1,2-Propanediol and Diethyl Carbonate

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| (R)-1,2-Propanediol, Diethyl Carbonate | Sodium Ethoxide | 105-110 | 8 | 90 | ≥99 | [1] |

2.1.2. Using Urea

An alternative, cost-effective method utilizes urea as the carbonyl source with a metal oxide catalyst.

Experimental Protocol:

(R)-1,2-propanediol (e.g., 0.6 mol) and urea (e.g., 0.5 mol) are mixed with a catalytic amount of zinc oxide (e.g., 0.005 mol).[2] The mixture is heated to 100-120 °C and stirred for 12 hours.[2] After the reaction, excess (R)-1,2-propanediol is removed by vacuum distillation. Continued vacuum distillation of the residue affords (R)-(+)-propylene carbonate.[2]

Table 3: Synthesis of (R)-(+)-Propylene Carbonate from (R)-1,2-Propanediol and Urea

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (R)-1,2-Propanediol, Urea | Zinc Oxide | 100-120 | 12 | 92 | [2] |

From Ethyl (S)-Lactate

A three-step synthesis starting from the inexpensive and readily available chiral pool material, ethyl (S)-lactate, provides (R)-(+)-propylene carbonate with high enantiomeric excess.[1][7] This process involves a borohydride (B1222165) reduction followed by an intramolecular displacement reaction.[1][7]

Experimental Workflow:

Caption: Three-step synthesis of (R)-(+)-propylene carbonate from ethyl (S)-lactate.

Experimental Protocol (General Outline):

-

Tosylation: The secondary alcohol of ethyl (S)-lactate is tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

-

Reduction: The ester group of the resulting (S)-ethyl 2-(tosyloxy)propanoate is reduced to a primary alcohol using a reducing agent such as sodium borohydride.

-

Cyclization: The intermediate, (S)-2-(tosyloxy)propan-1-ol, undergoes an intramolecular cyclization. This is achieved by reaction with a carbonate source, where the in-situ generated carbonate anion displaces the tosylate group, leading to the formation of (R)-(+)-propylene carbonate with inversion of stereochemistry.[7]

This method has been reported to yield (R)-(+)-propylene carbonate in approximately 60% overall yield with an enantiomeric excess of ≥98%.[1][7]

Kinetic Resolution of Racemic Propylene Oxide

The asymmetric coupling of carbon dioxide with racemic propylene oxide, catalyzed by chiral salen-cobalt(III) complexes, offers a direct route to optically active propylene carbonate. This process operates via a kinetic resolution, where one enantiomer of the epoxide reacts faster to form the corresponding carbonate, leaving the unreacted epoxide enriched in the other enantiomer.

Experimental Protocol (General):

A chiral SalenCo(III) complex and a co-catalyst, such as a quaternary ammonium (B1175870) halide, are dissolved in racemic propylene oxide.[4] The mixture is then subjected to a carbon dioxide atmosphere at a specific pressure and temperature. The reaction progress is monitored, and upon reaching the desired conversion, the unreacted propylene oxide and the product, (R)-(+)-propylene carbonate, are separated and purified, typically by distillation. The enantiomeric excess of the product depends on the catalyst system and reaction conditions.

Applications as a Chiral Building Block

The primary utility of (R)-(+)-propylene carbonate lies in its function as a versatile C3 chiral synthon. The electrophilic nature of the carbonate carbonyl and the adjacent methylene (B1212753) carbon allows for regioselective ring-opening reactions with various nucleophiles, leading to the formation of valuable chiral intermediates.

Synthesis of Tenofovir

A prominent application of (R)-(+)-propylene carbonate is in the industrial synthesis of Tenofovir, a crucial antiretroviral drug used in the treatment of HIV/AIDS and hepatitis B.[2][3] The synthesis involves the N-alkylation of adenine (B156593) with (R)-(+)-propylene carbonate to install the chiral (R)-9-(2-hydroxypropyl) side chain.

Reaction Scheme:

Caption: Synthesis of Tenofovir from adenine and (R)-(+)-propylene carbonate.

Experimental Protocol for the Synthesis of (R)-9-(2-Hydroxypropyl)adenine (HPA):

Adenine and an excess of (R)-(+)-propylene carbonate (e.g., 1.3 equivalents) are heated to approximately 120 °C in a solvent such as dimethylformamide (DMF) in the presence of a catalytic amount of a base like sodium hydroxide.[9] The reaction is monitored for completion. After cooling, the product, (R)-9-(2-hydroxypropyl)adenine, can be isolated and purified, often through crystallization.[3] This key intermediate is then further elaborated to Tenofovir through a series of chemical transformations.[3][9]

Synthesis of Other Chiral Pharmaceuticals

The utility of (R)-(+)-propylene carbonate extends to the synthesis of other chiral drugs. For instance, it can serve as a precursor to chiral C3 synthons used in the synthesis of oxazolidinone antibiotics like Linezolid.[8] The ring-opening of (R)-(+)-propylene carbonate provides access to (R)-1-amino-2-propanol derivatives, which are key structural motifs in many biologically active molecules.

Ring-Opening Reactions with Nucleophiles

The reaction of (R)-(+)-propylene carbonate with various nucleophiles, such as amines, provides a straightforward entry to chiral 1,2-difunctional compounds. The regioselectivity of the attack (at the carbonyl carbon or the methylene carbon) can often be controlled by the choice of nucleophile and reaction conditions.

General Workflow for Amine Ring-Opening:

Caption: General workflow for the ring-opening of (R)-(+)-propylene carbonate with amines.

Experimental Protocol for Ring-Opening with Cyclohexylamine:

Cyclohexylamine (e.g., 5.21 mmol) and (R)-(+)-propylene carbonate (e.g., 2.59 mmol) are stirred together, optionally in the presence of a catalyst.[10] The reaction mixture is then purified, for example, by silica (B1680970) gel column chromatography, to yield the corresponding chiral 2-hydroxypropyl carbamate (B1207046) and/or 1-hydroxypropan-2-yl carbamate isomers.[10]

Conclusion

(R)-(+)-Propylene carbonate is a highly valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its ready availability through multiple synthetic routes, coupled with its predictable reactivity in ring-opening reactions, makes it an essential tool for the construction of complex chiral molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of (R)-(+)-propylene carbonate as a key chiral synthon is set to increase further. Its favorable environmental profile as a green solvent adds to its appeal in the development of sustainable synthetic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104277027A - Preparation method of (R)-propylene carbonate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. purkh.com [purkh.com]

- 7. lookchem.com [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

The Emergence of a Chiral Building Block: A Technical Guide to the Discovery and History of (R)-(+)-Propylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Propylene carbonate, a chiral cyclic ester, has evolved from a component of a racemic mixture to a valuable and sought-after building block in modern asymmetric synthesis. Its importance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of antiviral drugs such as Tenofovir.[1][2] This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for obtaining enantiomerically pure (R)-(+)-propylene carbonate.

A Historical Perspective: From Racemic Mixture to Chiral Synthon

The history of propylene (B89431) carbonate begins with the synthesis of its racemic form. Early industrial production methods involved the reaction of 1,2-propanediol with the highly toxic reagent phosgene.[3] A significant advancement came in the 1950s with the development of a safer and more efficient route: the carbonation of propylene oxide (epoxypropane) with carbon dioxide.[3][4] This method remains a cornerstone of industrial production for racemic propylene carbonate, which has found widespread use as a polar, aprotic solvent in various applications, including as an electrolyte in lithium batteries and for the removal of CO2 from natural gas.[4]

The focus on the individual enantiomers of propylene carbonate, particularly the (R)-(+)-isomer, emerged with the growing demand for enantiomerically pure compounds in the pharmaceutical industry. The realization that (R)-(+)-propylene carbonate could serve as a versatile chiral precursor for complex molecules spurred the development of asymmetric synthetic routes.

Synthetic Methodologies for (R)-(+)-Propylene Carbonate

Several key strategies have been developed for the enantioselective synthesis of (R)-(+)-propylene carbonate. These methods can be broadly categorized into kinetic resolution of a racemic starting material and synthesis from a chiral precursor.

Kinetic Resolution of Racemic Propylene Oxide with Carbon Dioxide

A prominent and elegant approach to (R)-(+)-propylene carbonate is the kinetic resolution of racemic propylene oxide with carbon dioxide, catalyzed by chiral metal complexes. This method relies on the catalyst preferentially reacting with one enantiomer of the epoxide, leading to the formation of the corresponding chiral carbonate and leaving the unreacted epoxide enriched in the other enantiomer.

Chiral Salen-cobalt(III) complexes have proven to be particularly effective catalysts for this transformation.[5] The reaction is typically carried out under mild conditions and can achieve high enantiomeric excess (ee) for the resulting propylene carbonate.

Experimental Protocol: Kinetic Resolution of Racemic Propylene Oxide with (R,R)-Salen-Co(III) Catalyst [6]

-

Catalyst Preparation: A chiral (1R,2R)-Salen-Co(II) complex is oxidized to the active Co(III) species in the presence of a Lewis acid, such as p-toluenesulfonic acid, under an oxygen atmosphere.

-

Reaction Setup: The resulting (R,R)-Salen-Co(III) catalyst and a co-catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (n-Bu4NBr), are dissolved in racemic propylene oxide in a pressure reactor.

-

Carbonation: The reactor is pressurized with carbon dioxide (typically 1.2-1.5 MPa) and the reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time.

-

Work-up and Purification: After the reaction, excess CO2 is vented. The unreacted propylene oxide is removed by distillation. The (R)-(+)-propylene carbonate is then purified by vacuum distillation. The chiral cobalt complex can often be recovered and reused.

Synthesis from a Chiral Precursor: The Ethyl (S)-Lactate Route

An alternative strategy involves the use of a readily available and inexpensive chiral starting material. A notable example is the three-step synthesis of (R)-(+)-propylene carbonate from ethyl (S)-lactate.[1][7] This method provides high enantiomeric purity and a good overall yield.

The synthetic sequence involves:

-

Tosylation of the secondary alcohol of ethyl (S)-lactate.

-

Borohydride (B1222165) reduction of the ester to the corresponding alcohol.

-

An intramolecular cyclization reaction to form the cyclic carbonate.

Experimental Protocol: Synthesis of (R)-(+)-Propylene Carbonate from Ethyl (S)-Lactate [7]

-

Tosylation of Ethyl (S)-Lactate: Ethyl (S)-lactate is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) at low temperature to yield ethyl (S)-2-(tosyloxy)propanoate.

-

Reduction of the Ester: The tosylated ester is then reduced using a borohydride reagent, such as sodium borohydride, in a suitable solvent like ethanol (B145695) to afford (S)-2-(tosyloxy)propan-1-ol.

-

Cyclization to (R)-(+)-Propylene Carbonate: The final step involves an intramolecular displacement reaction. The (S)-2-(tosyloxy)propan-1-ol is treated with a base, such as potassium carbonate, in the presence of carbon dioxide and a phase-transfer catalyst (e.g., 18-crown-6) in a solvent mixture like acetonitrile-THF. This promotes the formation of a carbonate anion which then displaces the tosylate group to form (R)-(+)-propylene carbonate.

Urea (B33335) Alcoholysis of (R)-Propylene Glycol

Another synthetic route utilizes (R)-1,2-propanediol, which can be obtained through the hydrolytic kinetic resolution of racemic propylene oxide. The (R)-1,2-propanediol is then reacted with urea in the presence of a catalyst, such as zinc oxide, to yield (R)-(+)-propylene carbonate.[2][8]

Experimental Protocol: Synthesis of (R)-(+)-Propylene Carbonate via Urea Alcoholysis [2]

-

Reaction Setup: (R)-1,2-propanediol, urea, and a catalytic amount of zinc oxide are combined in a reaction flask.

-

Reaction: The mixture is heated (typically to 100-120 °C) and stirred for several hours.

-

Purification: After the reaction is complete, any excess (R)-1,2-propanediol is removed by vacuum distillation. The (R)-(+)-propylene carbonate is then purified by further vacuum distillation.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic methods for producing (R)-(+)-propylene carbonate, allowing for a comparative assessment of their efficiency and enantioselectivity.

| Synthetic Method | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (ee) (%) | Turnover Frequency (TOF) (h⁻¹) | Selectivity (k_rel) | Reference(s) |

| Kinetic Resolution of Propylene Oxide with CO₂ | (R,R)-Salen-Co(III) complex / n-Bu₄NBr | Up to 40 | Up to 83 | Up to 760 | 19 | [9][10] |

| Synthesis from Ethyl (S)-Lactate | TsCl, NaBH₄, K₂CO₃, CO₂ | ~60 (overall) | ≥98 | Not Applicable | Not Applicable | [1][7] |

| Urea Alcoholysis of (R)-Propylene Glycol | Zinc Oxide | 92 | High (from chiral precursor) | Not Applicable | Not Applicable | [2] |

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows is crucial for a deeper understanding of the synthesis of (R)-(+)-propylene carbonate.

Figure 1: Simplified mechanism of the kinetic resolution of racemic propylene oxide (PO) using a chiral (R,R)-Salen-Co(III) catalyst.

Figure 2: Experimental workflow for the synthesis of (R)-(+)-propylene carbonate from ethyl (S)-lactate.

Figure 3: Proposed mechanism for the synthesis of (R)-(+)-propylene carbonate via ZnO-catalyzed urea alcoholysis.

Conclusion

The journey of propylene carbonate from a bulk racemic solvent to a highly valuable chiral intermediate, (R)-(+)-propylene carbonate, showcases the advancements in asymmetric synthesis driven by the needs of the pharmaceutical and fine chemical industries. The development of efficient synthetic routes, including catalytic kinetic resolution and synthesis from chiral precursors, has made this important molecule readily accessible for the preparation of life-saving medicines. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals working in the field of drug development and chemical synthesis, providing a solid foundation for further innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104277027A - Preparation method of (R)-propylene carbonate - Google Patents [patents.google.com]

- 3. purkh.com [purkh.com]

- 4. Propylene carbonate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. lookchem.com [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of (R)-(+)-Propylene Carbonate

A Technical Guide to the Spectroscopic Data of (R)-(+)-Propylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (R)-(+)-propylene carbonate. Detailed experimental protocols, quantitative data organized for clarity, and a visualization of the analytical workflow are presented to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of (R)-(+)-propylene carbonate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (R)-(+)-propylene carbonate in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-Propylene Carbonate in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.50 | Doublet | ~6.3 |

| CH₂ (Ha) | ~4.04 | Doublet of Doublets | J(Ha, Hb) ≈ 8.5, J(Ha, Hc) ≈ 5.9 |

| CH₂ (Hb) | ~4.56 | Doublet of Doublets | J(Hb, Ha) ≈ 8.5, J(Hb, Hc) ≈ 8.2 |

| CH | ~4.85 | Multiplet | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of (R)-(+)-propylene carbonate in CDCl₃ shows four distinct signals, one for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-Propylene Carbonate in CDCl₃ [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃ | ~19.4 |

| CH | ~67.5 |

| CH₂ | ~74.9 |

| C=O | ~155.5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in (R)-(+)-propylene carbonate by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Spectroscopic Data

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a hallmark of the cyclic carbonate structure. Other significant absorptions are attributed to C-H and C-O stretching and bending vibrations.[2]

Table 3: IR Spectroscopic Data for (R)-(+)-Propylene Carbonate

| Vibrational Frequency (cm⁻¹) | Assignment |

| ~2990 | C-H stretch (CH₃, asymmetric) |

| ~2930 | C-H stretch (CH₂, asymmetric) |

| ~1795 | C=O stretch (carbonyl)[2][3] |

| ~1480, 1400 | CH₂ scissoring, CH₃ deformation |

| ~1180, 1080, 1050 | C-O stretch |

| ~780 | Ring deformation |

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: A sample of (R)-(+)-propylene carbonate (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance 500 MHz instrument.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

FT-IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like (R)-(+)-propylene carbonate, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Attenuated Total Reflectance (ATR).

-

Procedure:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of the (R)-(+)-propylene carbonate sample is placed on the crystal, ensuring full coverage.

-

The sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Workflow Visualization

The logical flow of spectroscopic analysis for (R)-(+)-propylene carbonate is depicted in the following diagram.

References

Chirality of Propylene Carbonate: An In-depth Technical Guide for Pharmaceutical Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) carbonate (PC), a cyclic carbonate ester derived from propylene glycol, is a colorless, odorless, polar aprotic solvent.[1] With the chemical formula C₄H₆O₃, it is widely recognized for its utility as a high-permittivity electrolyte component in lithium batteries, a plasticizer, and a "green" solvent alternative in various chemical transformations due to its low toxicity and biodegradability.[1][2][3]

A key feature of propylene carbonate is its chirality, stemming from the stereocenter at the C4 position of its 1,3-dioxolan-2-one ring.[1][4] While it is most commonly used as a racemic mixture, the availability of enantiomerically pure (R)- and (S)-propylene carbonate is of paramount importance in the pharmaceutical industry.[1][5] Enantiopure compounds are critical as chiral building blocks in the asymmetric synthesis of active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause adverse effects.[5]

This technical guide provides a comprehensive overview of the chirality of propylene carbonate, focusing on its synthesis, characterization, and the profound implications of its enantiopure forms in drug development.

Physicochemical and Chiroptical Properties

The physical properties of racemic propylene carbonate are well-documented. However, for applications in asymmetric synthesis, the distinct properties of the individual enantiomers, particularly their optical activity, are crucial.

| Property | Racemic Propylene Carbonate | (S)-(-)-Propylene Carbonate | (R)-(+)-Propylene Carbonate |

| CAS Number | 108-32-7[6] | 51260-39-0 | 16606-55-6[7] |

| Molecular Formula | C₄H₆O₃[6] | C₄H₆O₃ | C₄H₆O₃ |

| Molar Mass | 102.09 g·mol⁻¹ | 102.09 g·mol⁻¹ | 102.09 g·mol⁻¹ |

| Appearance | Colorless liquid[1] | Colorless liquid | Colorless liquid |

| Density (at 25 °C) | 1.205 g/cm³[1] | 1.189 g/mL | N/A |

| Boiling Point | 242 °C[1] | 240 °C | N/A |

| Melting Point | -48.8 °C[1] | N/A | N/A |

| Refractive Index (n20/D) | 1.4189[1] | 1.422 | N/A |

| Specific Rotation ([α]20/D) | 0° | -2° (neat) | N/A |

| Optical Purity (ee) | N/A | 98% (GLC) | N/A |

Synthesis of Enantiomerically Pure Propylene Carbonate

The production of optically active propylene carbonate is a key challenge addressed through several synthetic strategies. The most prominent methods involve the kinetic resolution of racemic starting materials or synthesis from an existing chiral pool.

Asymmetric Synthesis via Kinetic Resolution of Propylene Oxide

A highly effective method for producing optically active propylene carbonate is the kinetic resolution of racemic propylene oxide through its coupling reaction with carbon dioxide (CO₂).[8][9] This process utilizes chiral catalyst systems, such as chiral SalenCo(III) complexes in conjunction with a quaternary ammonium (B1175870) salt, to preferentially catalyze the reaction of one epoxide enantiomer, leaving the other unreacted.[8]

This approach is a powerful example of asymmetric catalysis, providing direct access to chiral propylene carbonate from an inexpensive racemic starting material.[9][10] The turnover frequency (TOF) for this reaction can be as high as 245 h⁻¹, demonstrating significant catalytic activity.[8][9]

| Catalyst System | Temp (°C) | Conversion (%) | PC Yield (%) | PC ee (%) | Ref. |

| (R,R)-SalenCo(III)OTs / n-Bu₄NBr | 25 | 45.1 | 45.1 | 70.0 | [8] |

| (R,R)-SalenCo(III)OTs / n-Bu₄NBr (recycled) | 25 | 42.6 | 42.6 | 69.8 | [8] |

| (R,R)-SalenCo(III)OBzF₅ / n-Bu₄NBr | 25 | 50.8 | 50.8 | 61.2 | [8] |

| (R,R)-SalenCo(III)OTs / n-Bu₄NI | 0 | 12.0 | 12.0 | 86.0 | [9] |

PC: Propylene Carbonate; ee: Enantiomeric Excess; OTs: p-toluenesulfonate; OBzF₅: pentafluorobenzoate

Synthesis from Chiral Precursors

An alternative strategy is to synthesize chiral propylene carbonate from an inexpensive, readily available chiral starting material. A notable example is the three-step synthesis of (R)-propylene carbonate from ethyl (S)-lactate.[11] This procedure involves a borohydride ester reduction followed by an intramolecular displacement reaction by a carbonate anion.[11] This method is reliable and provides the target molecule in high yield and excellent enantiomeric purity.[11]

| Starting Material | Product | Overall Yield | Product ee (%) | Ref. |

| Ethyl (S)-Lactate | (R)-Propylene Carbonate | ~60% | ≥98% | [11] |

Experimental Protocols

Protocol: Asymmetric Synthesis of Propylene Carbonate via Kinetic Resolution

This protocol is adapted from the work of Lu et al. on the catalytic coupling of CO₂ and racemic epoxides.[8][12]

Materials and Equipment:

-

Racemic propylene oxide (purified by fractional distillation over KOH and CaH₂)

-

Chiral SalenCo(III) complex (e.g., (R,R)-SalenCo(III)OTs)

-

Quaternary ammonium salt (e.g., n-Bu₄NBr)

-

Carbon dioxide (high purity)

-

High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

-

Standard Schlenk line and inert gas (Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

All manipulations are to be performed under an inert atmosphere using standard Schlenk techniques.

-

Charge the autoclave with the chiral SalenCo(III) catalyst (0.5 mmol, 0.001 equiv) and n-Bu₄NBr (0.5 mmol).

-

Add neat, purified racemic propylene oxide (35 mL, 500 mmol) to the autoclave.

-

Seal the autoclave and cool it in an ice bath.

-

Pressurize the autoclave with CO₂ to an initial pressure of 1.2-1.5 MPa.

-

Place the autoclave in a temperature-controlled bath (e.g., 25 °C) and stir the reaction mixture vigorously.

-

Monitor the reaction progress by observing the pressure drop. The reaction is typically run for a set time (e.g., 2.5 hours), by which the pressure reduces to 0.2-0.4 MPa.

-

After the reaction, vent the excess CO₂ carefully.

-

Isolate the unreacted propylene oxide by distillation at atmospheric pressure (50 °C) into a cooled receiving flask (-20 °C).

-

Obtain the crude propylene carbonate product. Purify by reduced pressure distillation (90 °C, 2 mmHg) to yield the optically active propylene carbonate.[12]

-

The catalyst can be recovered from the distillation residue by suspension in methanol (B129727) and collection via vacuum filtration.[12]

Protocol: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

This protocol describes a general method for determining the enantiomeric excess (ee) of a chiral propylene carbonate sample.[7][12]

Materials and Equipment:

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Chiral capillary GC column (e.g., 2,6-dibutyl-3-butyryl-β-Cyclodextrin, 30m x 0.25mm id x 0.25µm film)[12]

-

Sample of propylene carbonate for analysis

-

High-purity solvent for dilution (e.g., n-Hexane)

-

Carrier gas (e.g., Nitrogen or Helium)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the propylene carbonate sample in a suitable solvent like n-hexane (e.g., 2 µL of sample in 1 mL of solvent).[7]

-

GC Instrument Setup:

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

Carrier Gas Flow: Set to an appropriate pressure (e.g., 80-110 kPa).[7]

-

Oven Program: Set to an isothermal temperature (e.g., 160 °C) or a temperature ramp (e.g., start at 50 °C, ramp at 2.5 °C/min to 200 °C) suitable for separating the enantiomers on the chosen column.[7][12]

-

-